(methylsulfanyl)formamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(methylsulfanyl)formamide can be synthesized through the formylation of amines. One common method involves the reaction of methylamine with formic acid under reflux conditions. The reaction proceeds as follows:
CH3NH2+HCOOH→CH3NHCHO+H2O
In this reaction, methylamine and formic acid are dissolved in toluene and refluxed in the presence of a Dean-Stark trap to remove the water produced by the condensation reaction .
Industrial Production Methods
Industrial production of this compound typically involves the carbonylation of methylamine using carbon monoxide as the carbonyl source. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(methylsulfanyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylsulfinylformamide.
Reduction: It can be reduced to form methylamine and formic acid.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Methylsulfinylformamide.
Reduction: Methylamine and formic acid.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
(methylsulfanyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (methylsulfanyl)formamide involves its interaction with various molecular targets. In biological systems, it can relax RNA secondary structures and RNA-protein interactions, affecting RNA metabolism . In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler compound with the formula CH3NO, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide: A derivative of formamide with two methyl groups, used as a solvent in organic synthesis.
Uniqueness
(methylsulfanyl)formamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other formamides. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
21325-07-5 |
---|---|
Molecular Formula |
C2H5NOS |
Molecular Weight |
91.1 |
Purity |
95 |
Origin of Product |
United States |
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